Cas no 2095408-90-3 (Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl-)
![Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl- structure](https://ja.kuujia.com/scimg/cas/2095408-90-3x500.png)
Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl-
-
- インチ: 1S/C7H10IN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3
- InChIKey: HUUOKELNDBTAKF-UHFFFAOYSA-N
- SMILES: C12=C(I)C(C)=NN1CCCN2
Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384066-2.5g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 2.5g |
$2071.0 | 2024-06-05 | |
Enamine | EN300-384066-0.1g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 0.1g |
$366.0 | 2024-06-05 | |
Enamine | EN300-384066-1.0g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 1.0g |
$1057.0 | 2024-06-05 | |
1PlusChem | 1P01EC1T-2.5g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 2.5g |
$2622.00 | 2023-12-19 | |
1PlusChem | 1P01EC1T-10g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 10g |
$5680.00 | 2023-12-19 | |
Enamine | EN300-384066-0.05g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 0.05g |
$245.0 | 2024-06-05 | |
Enamine | EN300-384066-5.0g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 5.0g |
$3065.0 | 2024-06-05 | |
1PlusChem | 1P01EC1T-250mg |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 250mg |
$710.00 | 2023-12-19 | |
1PlusChem | 1P01EC1T-500mg |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 500mg |
$1081.00 | 2023-12-19 | |
Enamine | EN300-384066-10.0g |
3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine |
2095408-90-3 | 95% | 10.0g |
$4545.0 | 2024-06-05 |
Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl- 関連文献
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl-に関する追加情報
Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl
The compound Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl (CAS No. 2095408-90-3) is a highly specialized heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyrazolopyrimidines, which are known for their unique electronic properties and structural versatility. The long-chain name of this compound reflects its complex structure: a pyrazolo[1,5-a]pyrimidine core with a tetrahydro ring system at positions 4,5,6,7 and substituents at positions 3 (iodo) and 2 (methyl). This combination of functional groups and structural motifs makes it a valuable molecule for research and development in areas such as drug discovery and advanced materials.
Recent studies have highlighted the importance of pyrazolopyrimidines in medicinal chemistry due to their ability to interact with various biological targets. For instance, the presence of the iodo group at position 3 introduces significant electronic effects that can enhance binding affinity to certain receptors or enzymes. Similarly, the methyl group at position 2 contributes to the molecule's hydrophobicity and stability. These features make Pyrazolo[1,5-a]pyrimidine derivatives promising candidates for the development of novel therapeutics targeting diseases such as cancer and neurodegenerative disorders.
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been optimized in recent years through innovative methodologies. Researchers have employed multi-component reactions and transition metal-catalyzed processes to achieve high yields and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions has enabled the precise introduction of the iodo substituent at position 3. This not only enhances the molecule's reactivity but also facilitates further functionalization for diverse applications.
In addition to its medicinal applications, Pyrazolo[1,5-a]pyrimidine derivatives have shown potential in materials science. Their rigid heterocyclic framework makes them suitable candidates for constructing advanced organic semiconductors. Recent research has demonstrated that these compounds can exhibit desirable electronic properties such as high charge carrier mobility and stability under ambient conditions. These attributes make them attractive for use in organic light-emitting diodes (OLEDs) and flexible electronics.
The structural versatility of Pyrazolo[1,5-a]pyrimidine derivatives also extends to their ability to form supramolecular assemblies. By incorporating different substituents or modifying the tetrahydro ring system at positions 4–7, researchers can control intermolecular interactions and self-assembling behaviors. This capability opens up new possibilities in nanotechnology and molecular recognition systems.
From an environmental standpoint, the synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been designed with sustainability in mind. Green chemistry principles have been integrated into reaction protocols to minimize waste generation and reduce energy consumption. For instance, solvent-free reactions or biodegradable catalysts are increasingly being employed to synthesize these compounds on an industrial scale.
In conclusion,Pyrazolo[1,a]pyrimidine derivatives, including CAS No. 2095408-90-3 (Pyrazolo[1,a]pyrimidine), represent a class of compounds with immense potential across multiple disciplines. Their unique structure allows for diverse functionalization pathways that cater to both medicinal and materials-related applications. As research continues to uncover new properties and uses for these molecules,their role in advancing science and technology is expected to grow significantly.
2095408-90-3 (Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl-) Related Products
- 1974287-45-0(1-(Isocyanomethyl)-4-(methoxymethyl)benzene)
- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)
- 217479-61-3(2-(Bromomethyl)-1,3,5-Trichloro-Benzene)
- 2229632-91-9(3-(3-bromo-2,4-dimethylphenyl)oxolane-2,5-dione)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 868968-34-7(1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)
- 227327-40-4(N-(adamantan-1-yl)methyl-2-bromobenzamide)
- 1904219-21-1((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(isoquinolin-1-yl)methanone)
- 139504-50-0(Mertansine)
- 898367-59-4(5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)




